Androst-5-ene-3,17-diol is a steroid compound classified within the category of androgens, which are hormones that play a role in male traits and reproductive activity. This compound is particularly significant in the study of anabolic steroids and their effects on muscle growth and metabolism. It is synthesized from other steroid precursors and is used in various scientific applications, including pharmacological research.
Androst-5-ene-3,17-diol is derived from the natural steroid hormone testosterone. Its classification falls under the broader category of steroids, specifically androgens, which are characterized by their ability to promote male characteristics. The compound's systematic name reflects its structure, indicating the presence of double bonds and hydroxyl groups at specific positions on the steroid backbone.
The synthesis of Androst-5-ene-3,17-diol can be achieved through several methods, often involving multi-step organic reactions. One common approach includes the reduction of 5α-androstane-3,17-dione using reducing agents such as lithium aluminum hydride or sodium borohydride.
In a recent study, a straightforward method for synthesizing steroidal triazoles via 1,3-dipolar cycloaddition was reported, showcasing the versatility of steroid derivatives in synthetic organic chemistry .
The molecular formula of Androst-5-ene-3,17-diol is , with a molecular weight of approximately 288.43 g/mol. The structure features:
C[C@]12CC[C@H]3[C@@H](CC=C4C[C@@H](O)CC[C@]34C)[C@@H]1CC[C@@H]2O
InChI=1S/C19H28O2/c1-11(20)9-8-10-12-13(2)16(21)15(4)14(12)18(11)19(3)17(22)5/h10,12-14,18-20H,8-9H2,1-7H3/t12-,13-,14-,18-,19-/m0/s1
Androst-5-ene-3,17-diol can participate in various chemical reactions due to its functional groups. Key reactions include:
Recent studies have explored the synthesis of glucuronide derivatives for immunoassays, highlighting its utility in analytical chemistry .
The mechanism of action for Androst-5-ene-3,17-diol primarily involves its interaction with androgen receptors in target tissues. Upon binding to these receptors:
Research indicates that compounds like Androst-5-ene-3,17-diol exhibit anabolic properties similar to testosterone but with potentially fewer side effects .
Studies have shown that variations in the chemical structure can significantly affect the biological activity of related compounds .
Androst-5-ene-3,17-diol has various applications in scientific research:
Androst-5-ene-3β,17β-diol (5-diol) is primarily synthesized through the enzymatic reduction of dehydroepiandrosterone (DHEA), a major C19 steroid precursor produced by the adrenal zona reticularis and gonads. This reaction is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family, particularly the aldo-keto reductase 1C3 (AKR1C3, also known as 17β-HSD type 5) [6] [8]. The conversion represents a critical branch point in steroidogenesis, directing DHEA toward biologically active androgens and estrogens rather than inactive metabolites. The reaction occurs in a tissue-specific manner:
DHEA + NADPH/H⁺ → 5-diol + NADP⁺
The equilibrium of this reaction favors reduction (DHEA → 5-diol) under physiological conditions due to cellular redox potential. 5-diol can be further metabolized via multiple pathways:
Table 1: Key 17β-HSD Isoforms Involved in 5-Diol Synthesis
Isoform | Gene | Reaction Catalyzed | Tissue Distribution | Cofactor Preference |
---|---|---|---|---|
17β-HSD type 5 | AKR1C3 | DHEA ↔ 5-diol | Adrenal, prostate, mammary | NADPH |
17β-HSD type 3 | HSD17B3 | Androstenedione ↔ Testosterone | Testes | NADPH |
17β-HSD type 12 | HSD17B12 | DHEA → 5-diol | Liver, brain | NADPH |
3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) competitively regulates 5-diol bioavailability by diverting DHEA toward the Δ⁴ pathway. This enzyme complex catalyzes two sequential reactions:
DHEA + NAD⁺ → Androstenedione + NADH/H⁺
3β-HSD exists as two major isoforms in humans:
The kinetic parameters of 3β-HSD favor DHEA metabolism over 5-diol (lower Km for DHEA). Consequently, tissues with high 3β-HSD activity (e.g., adrenal zona fasciculata, ovaries) minimize 5-diol accumulation by shunting precursors toward glucocorticoid or androgen/estrogen synthesis via androstenedione. In contrast, tissues lacking robust 3β-HSD expression (e.g., prostate, mammary gland) accumulate 5-diol for local intracrine signaling [6] [8].
Table 2: Kinetic Parameters of Human 3β-HSD Isoforms
Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) | Primary Tissue Localization |
---|---|---|---|---|
HSD3B2 | DHEA | 1.2 ± 0.3 | 18.5 ± 1.2 | Adrenal, ovary |
HSD3B2 | Pregnenolone | 0.8 ± 0.2 | 22.1 ± 1.5 | Adrenal, ovary |
HSD3B1 | DHEA | 4.5 ± 0.7 | 8.3 ± 0.9 | Placenta, prostate |
HSD3B1 | 5-diol | 28.6 ± 3.2 | 1.2 ± 0.2 | Placenta, prostate |
The production and fate of 5-diol exhibit significant tissue variation, reflecting localized enzymatic environments:
Adrenal Glands: While the adrenals secrete abundant DHEA/DHEAS, they contribute minimally to circulating 5-diol due to high 3β-HSD2 and sulfotransferase (SULT2A1) activity. However, in obesity, adrenal responsiveness to ACTH increases, leading to elevated 5-diol production (130.7 ± 40.7 ng/dL vs. 95.8 ± 20.3 ng/dL in lean women, p<0.05) [7]. This hyperresponsiveness may contribute to estrogenic milieux in adipose tissue via 5-diol conversion to estrone.
Ovaries: Thecal cells produce DHEA as a precursor for androstenedione and testosterone synthesis. Granulosa cells convert these androgens to estrogens via aromatase. In polycystic ovary syndrome (PCOS), ovarian 17β-HSD activity increases, elevating 5-diol production. This enhances local estrogen synthesis and stimulates endometrial cyclin D1 expression (3.5-fold increase vs. controls), driving aberrant proliferation [9].
Prostate: Despite low circulating androgens in castration-resistant prostate cancer (CRPC), intracrine 5-diol synthesis from DHEA sustains tumor growth. AKR1C3 overexpression reduces DHEA to 5-diol, which is then converted to testosterone by 3β-HSD (HSD3B1) or directly activates estrogen receptors [8].
Liver and Kidney: These organs primarily inactivate 5-diol via phase II metabolism. UDP-glucuronosyltransferases (UGTs) form 5-diol glucuronide, while sulfotransferases generate sulfate conjugates excreted in urine. Hepatic 5-diol metabolism accounts for its short plasma half-life (<2 hours) [5] [8].
Table 3: Tissue-Specific 5-Diol Metabolism and Functional Consequences
Tissue | Key Enzymes | Primary Metabolic Pathway | Biological Outcome |
---|---|---|---|
Adrenal | 3β-HSD2 > AKR1C3 | DHEA → Androstenedione (over 5-diol) | Precursor for glucocorticoids |
Ovary | AKR1C3, HSD17B1 | 5-diol → Testosterone → Estradiol | Follicular development |
Endometrium | AKR1C3, CYP19A1 | 5-diol → Estrogens | Cell proliferation via cyclin D1 |
Prostate | AKR1C3, SRD5A1 | 5-diol → Testosterone → DHT | Androgen receptor activation |
Liver | UGT2B7, UGT2B15 | 5-diol → Glucuronides | Inactivation and excretion |
Emerging research highlights 11-oxygenated androgens as significant contributors to the androgen pool. In tissues expressing CYP11B1 (adrenals, some cancers), 5-diol can be 11β-hydroxylated to 11β-hydroxy-androst-5-ene-3β,17β-diol, which may undergo further oxidation to 11-keto derivatives with potent androgenic activity [8]. This pathway exemplifies how peripheral modifications diversify 5-diol's functional repertoire beyond its classical role as an estrogen precursor.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1